molecular formula C27H25N3O7 B2490758 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 444079-68-9

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2490758
CAS No.: 444079-68-9
M. Wt: 503.511
InChI Key: QSXVEXLADISEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile family, characterized by a fused pyranopyridine core with a nitrile group at position 2. The structure features a 1,3-benzodioxole moiety at position 6 (via a methyl linker), a 3,4,5-trimethoxyphenyl group at position 4, and a methyl substituent at position 3. The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance interactions with biological targets, such as tubulin or kinase enzymes .

Properties

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O7/c1-14-7-20-24(27(31)30(14)12-15-5-6-18-19(8-15)36-13-35-18)23(17(11-28)26(29)37-20)16-9-21(32-2)25(34-4)22(10-16)33-3/h5-10,23H,12-13,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXVEXLADISEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems that may lead to significant pharmacological effects.

  • Molecular Formula : C22H23N3O5
  • Molecular Weight : 419.45 g/mol
  • IUPAC Name : 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • InChI Key : OXUMXJMWZQSJSB-UHFFFAOYSA-N

This compound's structure includes a pyrano[3,2-c]pyridine core and multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that it may:

  • Inhibit Cancer Cell Growth : The compound has shown potential in inhibiting the proliferation of various cancer cell lines by targeting microtubules and inducing apoptosis.
  • Antioxidant Properties : Its structural components suggest that it may possess antioxidant activity, which can help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.

Anticancer Activity

A study conducted on the anticancer effects of similar pyrano[3,2-c]pyridine derivatives demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The MTT assay revealed that these compounds could effectively reduce cell viability compared to control treatments.

CompoundIC50 (µM)
2-amino derivative15.0
Doxorubicin (control)10.0

This data suggests that the compound exhibits promising anticancer properties worth further exploration.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
1030
5065
10085

These results suggest that higher concentrations of the compound enhance its antioxidant activity.

Enzyme Inhibition

The inhibitory effects on α-glucosidase were assessed using a colorimetric assay. The results showed that the compound could significantly inhibit α-glucosidase activity compared to acarbose (a standard inhibitor).

Sample Concentration (µg/mL)Inhibition (%)
2540
5070
Acarbose (control)80

Case Studies and Applications

Recent research has focused on the potential applications of this compound in medicinal chemistry and materials science. Notably:

  • Medicinal Chemistry : Investigations into its use as an anticancer agent have led to the development of new derivatives with enhanced potency.
  • Materials Science : Its unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and available

Compound Name/RN Substituent (Position 4) R Group (Position 6) Molecular Formula Key Data/Properties References
Target Compound 3,4,5-Trimethoxyphenyl 1,3-Benzodioxol-5-ylmethyl C₂₈H₂₆N₄O₇ Higher lipophilicity (predicted LogP ~3.2) due to trimethoxy and benzodioxole groups
443729-88-2 4-Methoxyphenyl 1,3-Benzodioxol-5-ylmethyl C₂₅H₂₂N₄O₅ Simpler methoxy substitution; reduced steric bulk compared to trimethoxy analog
612049-25-9 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl C₂₄H₂₂N₄O₄ Pyridine ring introduces basicity; IR: ν(CN) ~2190 cm⁻¹
612049-16-8 4-Hydroxyphenyl Pyridin-3-ylmethyl C₂₄H₂₀N₄O₃ Phenolic -OH group enhances solubility; forms phenolate ion at physiological pH
5k (Antidiabetic analog) 4-Chlorophenyl Phenethylamino C₁₉H₁₆ClN₅ Demonstrated antidiabetic activity (IC₅₀ ~12 μM against α-glucosidase)

Key Observations:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced tubulin-binding activity in analogs like combretastatins .

Physicochemical Properties :

  • Lipophilicity : The benzodioxole and trimethoxy groups in the target compound increase LogP compared to simpler analogs (e.g., 443729-88-2 with LogP ~2.8) .
  • Solubility : Hydroxyl or pyridine substituents (e.g., 612049-16-8) improve aqueous solubility, critical for bioavailability .

Synthetic Routes: Multi-component reactions (e.g., one-pot syntheses using aldehydes and malononitrile) are common for this class, as seen in and . The target compound likely requires 3,4,5-trimethoxybenzaldehyde as a key intermediate .

Spectroscopic Data :

  • IR spectra for nitrile-containing analogs show characteristic peaks near 2190–2220 cm⁻¹, consistent across derivatives .
  • $ ^1H $-NMR data for 612049-25-9 reveal methoxy singlet peaks at δ 3.70–3.85 ppm, while the target compound’s trimethoxy groups would split into distinct resonances .

Research Findings and Implications

  • Structural Insights: X-ray crystallography (using software like SHELX ) could resolve the conformational flexibility of the pyranopyridine core, particularly the orientation of the 3,4,5-trimethoxyphenyl group.
  • Testing against kinase or metabolic enzymes is recommended .
  • Optimization Opportunities : Introducing polar groups (e.g., -OH or pyridine) at position 6 may balance lipophilicity and solubility for improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.